Cas no 875550-41-7 ((S)-b-AMino-4-Methylbenzenepropanol)

(S)-b-AMino-4-Methylbenzenepropanol Chemical and Physical Properties
Names and Identifiers
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- (S)-b-AMino-4-Methylbenzenepropanol
- (2S)-2-AMINO-3-(4-METHYLPHENYL)PROPAN-1-OL
- L-4-methylPhenylalaninol
- (S)-2-amino-3-p-tolylpropan-1-ol
- Benzenepropanol, β-amino-4-methyl-, (βS)-
- (S)-β-Amino-4-Methylbenzenepropanol
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- MDL: MFCD17214659
- Inchi: 1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1
- InChI Key: KGABCHNHTDSRSH-JTQLQIEISA-N
- SMILES: C(C1C=CC(C)=CC=1)[C@H](N)CO
(S)-b-AMino-4-Methylbenzenepropanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P35566-5G |
(S)-b-Amino-4-methylbenzenepropanol |
875550-41-7 | 95% | 5G |
$1,575 | 2023-09-15 | |
Advanced ChemBlocks | P35566-1G |
(S)-b-Amino-4-methylbenzenepropanol |
875550-41-7 | 95% | 1G |
$450 | 2023-09-15 | |
Advanced ChemBlocks | P35566-250MG |
(S)-b-Amino-4-methylbenzenepropanol |
875550-41-7 | 95% | 250MG |
$200 | 2023-09-15 | |
Aaron | AR01JMAO-250mg |
(S)-b-Amino-4-methylbenzenepropanol |
875550-41-7 | 97% | 250mg |
$163.00 | 2025-02-13 | |
Aaron | AR01JMAO-1g |
(S)-b-Amino-4-methylbenzenepropanol |
875550-41-7 | 97% | 1g |
$353.00 | 2025-02-13 | |
1PlusChem | 1P01JM2C-250mg |
(S)-b-Amino-4-methylbenzenepropanol |
875550-41-7 | 97% | 250mg |
$149.00 | 2023-12-16 | |
1PlusChem | 1P01JM2C-500mg |
(S)-b-Amino-4-methylbenzenepropanol |
875550-41-7 | 97% | 500mg |
$213.00 | 2023-12-16 | |
AstaTech | C78527-5/G |
(S)-B-AMINO-4-METHYLBENZENEPROPANOL |
875550-41-7 | 97% | 5g |
$1770 | 2023-09-19 | |
AstaTech | C78527-0.25/G |
(S)-B-AMINO-4-METHYLBENZENEPROPANOL |
875550-41-7 | 97% | 0.25g |
$236 | 2023-09-19 | |
AstaTech | C78527-1/G |
(S)-B-AMINO-4-METHYLBENZENEPROPANOL |
875550-41-7 | 97% | 1g |
$590 | 2023-09-19 |
(S)-b-AMino-4-Methylbenzenepropanol Related Literature
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
Additional information on (S)-b-AMino-4-Methylbenzenepropanol
Comprehensive Overview of (S)-β-Amino-4-Methylbenzenepropanol (CAS No. 875550-41-7): Properties, Applications, and Industry Insights
(S)-β-Amino-4-Methylbenzenepropanol (CAS No. 875550-41-7) is a chiral organic compound with significant relevance in pharmaceutical and fine chemical industries. This enantiomerically pure compound belongs to the class of amino alcohols, characterized by its methyl-substituted benzene ring and propylamine side chain. Its structural uniqueness makes it a valuable intermediate in asymmetric synthesis, particularly for drug discovery and catalysis applications.
Recent trends in green chemistry have amplified interest in (S)-β-Amino-4-Methylbenzenepropanol due to its potential as a biodegradable building block. Researchers are exploring its role in sustainable API synthesis (Active Pharmaceutical Ingredients), aligning with the global push for eco-friendly manufacturing. The compound’s stereoselectivity also positions it as a candidate for enantioselective catalysis, a hot topic in organocatalysis forums.
From a molecular structure perspective, the methyl group at the para position of the benzene ring enhances the compound’s lipophilicity, a property critical for drug permeability studies. This feature is frequently discussed in medicinal chemistry circles, especially for CNS-targeting therapeutics. The (S)-configuration further enables interactions with biological receptors, making it a subject of structure-activity relationship (SAR) analyses.
In industrial applications, 875550-41-7 is often utilized as a chiral auxiliary or ligand precursor. Its stability under moderate reaction conditions makes it suitable for scale-up processes, a key consideration for process chemists. Manufacturers highlight its compatibility with continuous flow chemistry systems, addressing the growing demand for automated synthesis solutions.
Analytical methods for (S)-β-Amino-4-Methylbenzenepropanol typically involve HPLC chiral separation and NMR spectroscopy. These techniques ensure enantiomeric purity, a non-negotiable parameter for GMP compliance. Recent advancements in machine learning-assisted characterization have further optimized its quality control protocols.
The compound’s safety profile is documented in SDS sheets, emphasizing proper handling under laboratory safety standards. While not classified as hazardous, its amino-alcohol functionality warrants standard precautions for nitrogen-containing compounds. Storage recommendations typically suggest inert atmosphere conditions to preserve its chemical integrity.
Market analysts note rising demand for 875550-41-7 in contract research organizations (CROs), driven by increased outsourcing of chiral synthesis projects. Patent landscapes reveal its incorporation in proprietary catalytic systems, particularly for asymmetric hydrogenation reactions. This aligns with industry shifts toward stereocontrolled manufacturing.
Academic interest in (S)-β-Amino-4-Methylbenzenepropanol spans computational chemistry studies predicting its molecular docking behavior. Such investigations support rational design of enzyme inhibitors, a trending focus in precision medicine development. Its hydrogen-bonding capacity makes it particularly relevant for protein-ligand interaction modeling.
Supply chain dynamics for this compound reflect broader trends in specialty chemicals distribution. Suppliers increasingly offer custom synthesis options with documented analytical data, responding to buyer preferences for transparent sourcing. The compound’s multi-gram availability facilitates both research-scale and pilot plant applications.
Future research directions may explore (S)-β-Amino-4-Methylbenzenepropanol in bioconjugation chemistry, leveraging its primary amine for linker formation. Such applications could expand its utility in antibody-drug conjugates (ADCs), a rapidly growing segment in oncology therapeutics. These developments underscore the compound’s versatility across life science disciplines.
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